

Arginyl-Alaninamide dihydrochloride fundamental characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: H-Arg-Ala-NH2 . 2 HCl

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Arginyl-Alaninamide Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics of Arginyl-Alaninamide dihydrochloride (H-Arg-Ala-NH₂·2HCI), a dipeptide amide of potential interest in various research and development fields. Due to the limited availability of direct experimental data for this specific molecule, this guide compiles information based on the known properties of its constituent amino acids, L-arginine and L-alanine, general principles of peptide chemistry, and data from structurally related compounds. The guide covers physicochemical properties, probable synthesis and purification methodologies, and potential biological activities and signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties

The precise physicochemical properties of Arginyl-Alaninamide dihydrochloride are not readily available in public databases. However, they can be estimated based on the properties of its constituent amino acid amides, L-Argininamide dihydrochloride and L-Alaninamide hydrochloride.



Table 1: Physicochemical Properties of Constituent Amino Acid Amides

Property	L-Argininamide dihydrochloride	L-Alaninamide hydrochloride
CAS Number	14975-30-5[1][2]	33208-99-0[3][4]
Molecular Formula	C ₆ H ₁₅ N ₅ O·2HCl[1]	C ₃ H ₈ N ₂ O·HCl[4]
Molecular Weight	246.14 g/mol [2]	124.57 g/mol [3][4]
Appearance	White to off-white powder	White crystalline powder[3]
Solubility	Information not readily available. L-Arginine hydrochloride is freely soluble in water.[5]	Soluble in water, slightly soluble in ethanol.[6]
Melting Point	Information not readily available.	212-217 °C
Purity	Typically ≥98%[1]	Typically ≥95% or ≥97%[7]

Based on the structures of L-Arginine and L-Alanine, the calculated properties for the free dipeptide L-Alanyl-L-arginine (Ala-Arg) are presented below. The addition of the C-terminal amide and two hydrochloride salts will alter these values.

Table 2: Calculated Physicochemical Properties of L-Alanyl-L-arginine (Ala-Arg)

Property	Value	Source
Molecular Formula	С9Н19N5О3	PubChem CID: 446132
Molecular Weight	245.28 g/mol	PubChem CID: 446132

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of Arginyl-Alaninamide dihydrochloride is not publicly available. However, it can be readily synthesized using standard solid-phase peptide synthesis (SPPS) methodologies.



Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general approach for the synthesis of H-Arg-Ala-NH2·2HCl.

- Resin Selection and Preparation: A Rink amide resin is typically used for the synthesis of Cterminally amidated peptides. The resin is swelled in a suitable solvent such as N,Ndimethylformamide (DMF).
- Fmoc-Alanine Coupling: The first amino acid, N-α-Fmoc-L-alanine, is coupled to the swelled resin. A coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF is used to activate the carboxylic acid group of the amino acid for amide bond formation. The reaction progress is monitored using a qualitative test (e.g., ninhydrin test).
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled alanine is removed using a solution of piperidine in DMF (typically 20%).
- Fmoc-Arginine(Pbf) Coupling: The second amino acid, N-α-Fmoc-L-arginine(Pbf)-OH, is then coupled to the deprotected N-terminus of the resin-bound alanine. The side chain of arginine is protected with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group to prevent side reactions. The coupling and deprotection steps are repeated.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group (Pbf) is simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.
- Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried. Purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
- Salt Conversion and Lyophilization: The purified peptide is typically obtained as a TFA salt.
 To obtain the dihydrochloride salt, the peptide solution can be treated with a slight excess of



hydrochloric acid followed by lyophilization. Alternatively, ion-exchange chromatography can be used. The final product is a lyophilized powder.



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Figure 1. General workflow for the solid-phase synthesis of Arginyl-Alaninamide dihydrochloride.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of Arginyl-Alaninamide dihydrochloride is scarce. However, based on its structure, several potential activities can be inferred from studies on related arginine-rich and alanine-containing peptides.

Antimicrobial Activity

Arginine-rich peptides are well-known for their antimicrobial properties. The cationic guanidinium group of arginine is crucial for the initial electrostatic interaction with the negatively charged components of bacterial membranes, leading to membrane disruption and cell death. The presence of alanine can influence the peptide's helicity and hydrophobicity, which are also important factors for antimicrobial efficacy.

Table 3: Potential Antimicrobial Activity Profile



Activity Type	Predicted Outcome	Rationale
Antibacterial	Likely active, particularly against Gram-negative bacteria.	Arginine's positive charge interacts with negatively charged bacterial membranes.
Antifungal	Possible activity.	Many arginine-rich peptides exhibit antifungal properties.
Hemolytic Activity	Potentially low.	The short length and presence of alanine may reduce non-specific membrane interactions with erythrocytes.
Cytotoxicity	Expected to be low against mammalian cells.	The positive charge is generally more selective for bacterial over mammalian cell membranes.

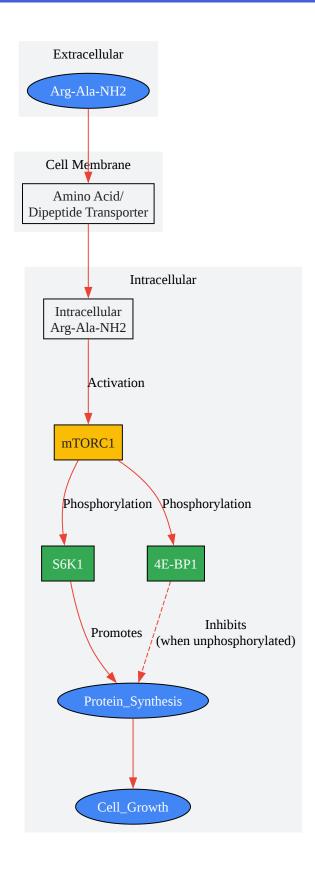
Cell Penetration

The arginine residue, a key component of many cell-penetrating peptides (CPPs), suggests that Arginyl-Alaninamide may possess cell-penetrating capabilities. This property could be harnessed for intracellular drug delivery.

Signaling Pathways

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis and is known to be activated by amino acids, including arginine. Studies on the Arg-Arg dipeptide have shown its ability to activate the mTOR pathway. It is plausible that Arginyl-Alaninamide could also influence this pathway.





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Figure 2. Postulated activation of the mTOR signaling pathway by Arginyl-Alaninamide.



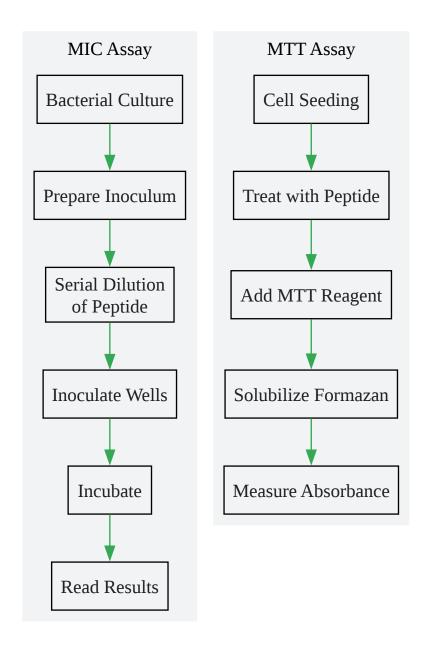
Experimental Protocols for Biological Assays Minimum Inhibitory Concentration (MIC) Assay

- Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria are selected.
- Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton broth) and the density is adjusted to a 0.5 McFarland standard.
- Peptide Dilution: Arginyl-Alaninamide dihydrochloride is serially diluted in the broth in a 96well microtiter plate.
- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

- Cell Culture: Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
- Peptide Treatment: The cells are treated with various concentrations of Arginyl-Alaninamide dihydrochloride for a specified period (e.g., 24, 48 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.





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Figure 3. Simplified workflows for MIC and MTT assays.

Conclusion

Arginyl-Alaninamide dihydrochloride is a dipeptide amide with potential applications in antimicrobial research and as a cell-penetrating moiety. While direct experimental data is limited, its fundamental characteristics can be inferred from its constituent amino acids and related peptide structures. This technical guide provides a foundational understanding of its physicochemical properties, a probable synthetic route, and likely biological activities, offering a



starting point for researchers and drug development professionals interested in exploring the potential of this molecule. Further experimental validation is necessary to confirm the properties and activities outlined in this document.

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- To cite this document: BenchChem. [Arginyl-Alaninamide dihydrochloride fundamental characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15350252#arginyl-alaninamide-dihydrochloride-fundamental-characteristics]

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